1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant pharmacological properties
Mechanism of Action
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, have been found to exhibit diverse biological activities . They are known to interact with various targets, including those involved in antiviral, antibacterial, antifungal, and antimicrobial activities .
Mode of Action
Quinoxalines are known to interact with their targets in a variety of ways, depending on the specific biological activity .
Biochemical Pathways
Quinoxalines have been found to impact a wide range of pathways due to their diverse biological activities .
Result of Action
Quinoxalines are known to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2-diaminobenzene derivatives with appropriate diketones under controlled conditions. The reaction is often carried out in the presence of catalysts such as pyridine in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. Techniques such as the use of phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate) are utilized to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Phthalazine: A structurally related compound with distinct pharmacological properties.
Uniqueness
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique substitution pattern, which imparts specific biological activities not observed in other quinoxaline derivatives. Its potential as a multifunctional therapeutic agent makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1,2-diamino-N-butan-2-ylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-3-8(2)18-15(22)11-12-14(21(17)13(11)16)20-10-7-5-4-6-9(10)19-12/h4-8H,3,16-17H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZALVYJZDWVZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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